



Application Notes and Protocols for DNAQuantification Using SYBR Green I

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Introduction

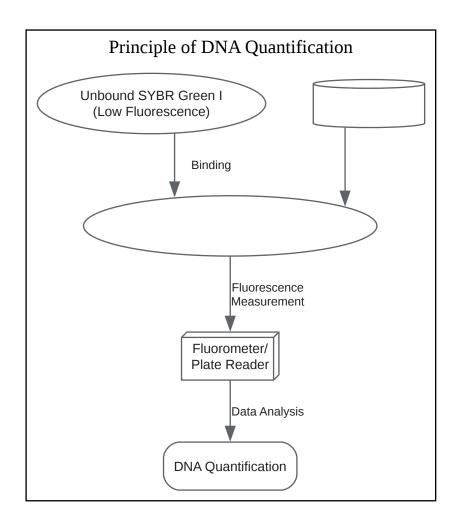
SYBR Green I is a highly sensitive fluorescent dye used for the quantification of double-stranded DNA (dsDNA).[1] This cyanine dye exhibits a significant increase in fluorescence emission upon binding to dsDNA, with the intensity of the signal being directly proportional to the amount of dsDNA present.[2] This property makes it an ideal reagent for various molecular biology applications, including the quantification of PCR products, purified DNA samples, and for use in real-time quantitative PCR (qPCR).[1] Unbound SYBR Green I dye has very low fluorescence, which contributes to an excellent signal-to-noise ratio.[3] The dye binds to dsDNA through a combination of intercalation between base pairs and interaction with the DNA minor groove.[4][5] This protocol provides a detailed method for accurate and sensitive dsDNA quantification using SYBR Green I in a microplate format.

Principle of SYBR Green I-Based DNA Quantification

The core principle of this assay lies in the dramatic enhancement of **SYBR Green I** fluorescence upon its association with double-stranded DNA. In its free state, the dye has minimal fluorescence. However, when it binds to dsDNA, its quantum yield increases by up to 1000-fold.[3][4] This fluorescence enhancement is measured using a fluorometer or a microplate reader at the appropriate excitation and emission wavelengths (approximately 497).



nm and 520 nm, respectively).[6] By creating a standard curve using known concentrations of a DNA standard, the concentration of unknown DNA samples can be accurately determined by interpolating their fluorescence readings from the standard curve.



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Caption: Principle of SYBR Green I DNA Quantification.

Experimental Protocols Materials and Reagents

- SYBR Green I Nucleic Acid Gel Stain (e.g., Invitrogen S-7567)[7]
- Nuclease-free water



- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)[8]
- A known concentration of dsDNA standard (e.g., Lambda DNA)[8]
- Black, flat-bottom 96-well microplates[8]
- Microplate reader with fluorescence detection capabilities (Excitation: ~485 nm, Emission: ~535 nm)[8]
- Pipettors and low-retention, nuclease-free pipette tips[7]

Preparation of Reagents

- SYBR Green I Working Solution:
 - Prepare a 1:100 intermediate dilution of the commercial SYBR Green I stock in TE buffer.
 This intermediate stock can be stored in small aliquots at -20°C, protected from light.[8][9]
 - For the final working solution, further dilute the 1:100 intermediate stock in TE buffer. A
 final dilution in the range of 1:8,000 to 1:10,000 is often effective, though optimization may
 be required depending on the specific lot of the dye.[7] Protect the working solution from
 light.
- dsDNA Standards:
 - Prepare a series of dsDNA standards by serially diluting a stock of known concentration (e.g., Lambda DNA) in TE buffer.[8]
 - The concentration range of the standards should encompass the expected concentration
 of the unknown samples. A typical range for genomic DNA is 0-10 ng/μl, while for PCR
 products, a higher range of 0-50 ng/μl or even 100 ng/μl may be necessary.[9]
 - Prepare a "no DNA" blank (0 ng/μl) using only TE buffer.[8]

Assay Protocol

The following protocol is designed for a 96-well plate format.



Prepare Master Mix:

Prepare a master mix containing the SYBR Green I working solution and TE buffer.[8] The volume should be sufficient for all standards and unknown samples, including replicates. A 10% excess volume is recommended to account for pipetting errors.[10]

Plate Setup:

- Add 5 μL of each dsDNA standard to duplicate or triplicate wells of a black 96-well plate.[8]
- Add 5 μL of each unknown DNA sample to separate wells, also in duplicate or triplicate.[8]
 It may be necessary to dilute the unknown samples to fall within the range of the standard curve. A 1:50 dilution is a common starting point.[8]
- Add 95 μL of the master mix to each well containing a standard or unknown sample.[8]
- Incubation and Fluorescence Measurement:
 - Briefly mix the plate on a plate shaker and incubate for 5-10 minutes at room temperature,
 protected from light, to allow the dye to bind to the DNA.
 - Measure the fluorescence using a microplate reader with excitation set to ~485 nm and emission to ~535 nm.[8]

Data Analysis

- · Generate Standard Curve:
 - Average the fluorescence readings for each dsDNA standard replicate.
 - Subtract the average fluorescence of the blank (0 ng/μl DNA) from all standard and unknown sample readings.
 - Plot the background-subtracted fluorescence values (Y-axis) against the known dsDNA concentrations (X-axis).
 - Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good quality standard curve should have an R² value >



0.99.

- · Quantify Unknown Samples:
 - Use the equation from the linear regression to calculate the concentration of the unknown DNA samples based on their background-subtracted fluorescence readings.
 - Remember to account for any dilution of the unknown samples in the final concentration calculation.

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison.

Table 1: DNA Standard Curve Data

| Standard Concentration (ng/µL) | Replicate 1 Fluorescence | Replicate 2 Fluorescence | Average Fluorescence | Background- Subtracted Fluorescence |
|--------------------------------------|-----------------------------|-----------------------------|-------------------------|---|
| 10 | 4500 | 4550 | 4525 | 4425 |
| 5 | 2300 | 2320 | 2310 | 2210 |
| 2.5 | 1200 | 1210 | 1205 | 1105 |
| 1.25 | 650 | 660 | 655 | 555 |
| 0.625 | 380 | 370 | 375 | 275 |
| 0 | 100 | 100 | 100 | 0 |

Table 2: Quantification of Unknown DNA Samples

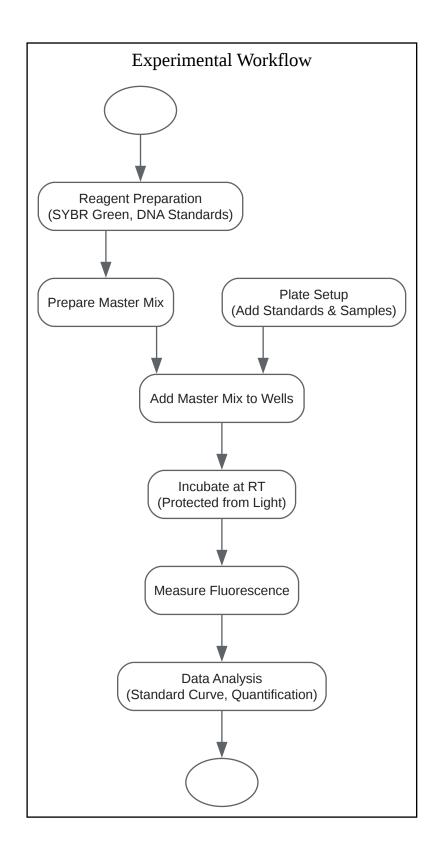


| Sample ID | Replicate 1 Fluoresce nce | Replicate 2 Fluoresce nce | Average Fluoresce nce | Backgrou nd- Subtracte d Fluoresce nce | Calculate d Concentr ation (ng/ µL) | Final Concentr ation (ng/ µL) |
|--------------|------------------------------------|------------------------------------|-----------------------------|---|---|--|
| Unknown 1 | 1850 | 1860 | 1855 | 1755 | 3.98 | 199 |
| Unknown 2 | 3200 | 3210 | 3205 | 3105 | 7.04 | 352 |

Final concentration is calculated based on a 1:50 sample dilution.

Experimental Workflow Diagram





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Caption: DNA Quantification Workflow using SYBR Green I.



Troubleshooting

| Issue | Potential Cause | Suggested Solution |
|-------------------------------------|---|--|
| Low fluorescence signal | - Incorrect excitation/emission wavelengths- SYBR Green I degradation- Low DNA concentration | - Verify instrument settings- Use fresh SYBR Green I working solution and protect from light- Concentrate DNA sample if necessary |
| High background fluorescence | - Contamination of reagents- Incorrect blank subtraction | - Use nuclease-free water and reagents- Ensure proper blanking with TE buffer and SYBR Green I |
| Non-linear standard curve | - Pipetting errors- Inaccurate standard dilutions- DNA degradation | - Use calibrated pipettes and low-retention tips- Prepare fresh, accurate dilutions of the DNA standard- Handle DNA standards carefully to avoid degradation |
| High variability between replicates | - Inconsistent pipetting- Bubbles in wells | - Ensure accurate and consistent pipetting- Centrifuge the plate briefly to remove bubbles before reading |

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